S-Diphenylmethyl-L-cysteine
Overview
Description
S-Diphenylmethyl-L-cysteine is a compound with the molecular formula C16H17NO2S . It is also known as Cysteine, S-(diphenylmethyl)-L- . The S-diphenylmethyl group is one of the most effective S-protecting groups for cysteine .
Molecular Structure Analysis
The molecular weight of S-Diphenylmethyl-L-cysteine is 287.377 . The IUPAC Standard InChI is InChI=1S/C16H17NO2S/c17-14(16(18)19)11-20-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11,17H2,(H,18,19) .Physical And Chemical Properties Analysis
S-Diphenylmethyl-L-cysteine has a density of 1.2±0.1 g/cm3, a boiling point of 455.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It has 3 H bond acceptors, 3 H bond donors, and 6 freely rotating bonds .Scientific Research Applications
Peptide Synthesis and Sulfur Protecting Groups : S-Diphenylmethyl-L-cysteine has been used in peptide synthesis, specifically for the protection of the thiol function of cysteine. The diphenylmethyl group offers acid-stable protection and can be removed by reductive methods, making it useful in the synthesis of complex peptides (Coyle, Young, 1976), (Coyle et al., 1981).
Ligand-Exchange Separation of Amino Acids : It has been used in cysteine-based chiral selectors for the ligand-exchange separation of amino acids. This application leverages the ability of S-Diphenylmethyl-L-cysteine to discriminate between different enantiomers of amino acids (Natalini et al., 2008).
Postharvest Application : In agricultural research, S-Diphenylmethyl-L-cysteine has been investigated for its potential to reduce pericarp browning and maintain antioxidative activities in litchi fruit, demonstrating its utility as an anti-browning agent (Ali et al., 2016).
Metabolic Engineering and Production in E. coli : There has been research on the metabolic engineering of Escherichia coli for the enhanced production of L-cysteine, highlighting the biotechnological relevance of this compound (Liu et al., 2018).
Health and Nutritional Implications : Studies have reviewed the use of L-Cysteine, including its derivatives, in medicine and nutritional therapies, emphasizing its wide range of applications and benefits for human health (Plaza et al., 2018).
properties
IUPAC Name |
(2R)-2-amino-3-benzhydrylsulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c17-14(16(18)19)11-20-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11,17H2,(H,18,19)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOGZCIBPYFZRP-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199876 | |
Record name | Cysteine, S-diphenylmethyl-, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Diphenylmethyl-L-cysteine | |
CAS RN |
5191-80-0 | |
Record name | S-(Diphenylmethyl)-L-cysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5191-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cysteine, S-diphenylmethyl-, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005191800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cysteine, S-diphenylmethyl-, L- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-DIPHENYLMETHYL-L-CYSTEINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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